(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzimidazole moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzimidazole derivatives with thiazolidinone precursors. Common reagents used in this synthesis include aldehydes, amines, and thiourea. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzimidazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities. Researchers are investigating its potential as a lead compound for developing new drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazolidinone ring may interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.
Benzimidazoles: Compounds containing a benzimidazole moiety, widely studied for their pharmacological properties.
Uniqueness
What sets (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one apart is the combination of both benzimidazole and thiazolidinone structures in a single molecule. This dual functionality enhances its potential for interacting with multiple biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H11N3OS2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H11N3OS2/c21-16-14(10-15-18-12-8-4-5-9-13(12)19-15)23-17(22)20(16)11-6-2-1-3-7-11/h1-10,21H |
InChI Key |
MSWBZGJBVFSJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
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